molecular formula C12H20O3 B13231390 Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13231390
M. Wt: 212.28 g/mol
InChI Key: LAHYEVNJBILBKE-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[23]hexane-2-carboxylate is an organic compound with a unique spirocyclic structure This compound is characterized by its oxaspirohexane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the spirocyclic core. This reaction can be initiated using photochemical conditions, where light energy facilitates the formation of the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced photochemical reactors allows for precise control over reaction conditions, leading to higher efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different nucleophiles can replace existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted spirocyclic compounds.

Scientific Research Applications

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in chemical properties and applications.

    Oxaspiro compounds:

Uniqueness

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific combination of methyl and isopropyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-7(2)12(10(13)14-5)11(15-12)6-8(3)9(11)4/h7-9H,6H2,1-5H3

InChI Key

LAHYEVNJBILBKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1C)C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

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